![molecular formula C12H6ClN3O3S B3035777 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole CAS No. 338417-19-9](/img/structure/B3035777.png)
5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole is utilized in the synthesis of novel heterocyclic compounds, showcasing a range of biological activities. For instance, a study described the synthesis of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives, which were then evaluated for antimicrobial, antioxidant, and antitubercular activities. The results indicated that certain compounds displayed potent activities, highlighting the potential of 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole derivatives in the development of new therapeutic agents (A. Fathima et al., 2021).
Antifungal Applications
Another research focus involves the synthesis of tetrazole derivatives, including those with a benzoxazole moiety, for antifungal applications. These compounds were tested against various fungal strains, revealing significant sensitivity and high cell growth inhibition in certain cases. This suggests that derivatives of 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole could serve as promising candidates for antifungal drug development (E. Łukowska-Chojnacka et al., 2016).
Anticancer Potential
Research has also explored the anticancer potential of 4-Chloro-1,3-Benzoxazole derivatives, which are structurally related to 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole. These studies involve the design, synthesis, and biological evaluation of novel compounds for their activity against various cancer cell lines, employing computational docking to understand their mechanism of action. Such investigations underscore the importance of benzoxazole derivatives in the search for new anticancer therapies (A. Fathima et al., 2022).
Antimicrobial and Anthelmintic Activities
The antimicrobial and anthelmintic activities of benzoxazole derivatives, including those related to 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole, have been investigated. These studies demonstrate the compounds' efficacy against a variety of bacterial and fungal strains, as well as their potential in treating parasitic infections. Molecular docking studies further elucidate the interactions between these compounds and biological targets, providing insights into their mode of action and guiding the design of more effective agents (Vinoda Bm et al., 2016).
Future Directions
properties
IUPAC Name |
5-chloro-2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S/c13-7-1-3-10-9(5-7)15-12(19-10)20-11-4-2-8(6-14-11)16(17)18/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGZYNNQVXWBMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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